molecular formula C26H26N2O2S2 B11456944 5-benzylsulfanyl-4-(4-methylphenyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

5-benzylsulfanyl-4-(4-methylphenyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B11456944
M. Wt: 462.6 g/mol
InChI Key: ZGVAMVKYTRDTJV-UHFFFAOYSA-N
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Description

5-benzylsulfanyl-4-(4-methylphenyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound with a unique tricyclic structure. This compound is characterized by the presence of multiple functional groups, including benzylsulfanyl, methylphenyl, propan-2-yl, oxa, and thia groups. Its intricate structure makes it a subject of interest in various fields of scientific research, particularly in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzylsulfanyl-4-(4-methylphenyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Tricyclic Core: The tricyclic core is typically synthesized through a series of cyclization reactions. These reactions often involve the use of strong acids or bases as catalysts and may require elevated temperatures to proceed efficiently.

    Introduction of Functional Groups: The various functional groups are introduced through substitution reactions. For example, the benzylsulfanyl group can be added via a nucleophilic substitution reaction using benzylthiol as the nucleophile.

    Final Assembly: The final assembly of the compound involves coupling the tricyclic core with the functional groups under controlled conditions, often using transition metal catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of scalable purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-benzylsulfanyl-4-(4-methylphenyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one undergoes various types of chemical reactions, including:

    Oxidation: The sulfur-containing groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur groups can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

5-benzylsulfanyl-4-(4-methylphenyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Organic Chemistry: It serves as a model compound for studying complex synthetic routes and reaction mechanisms.

    Material Science: The compound’s stability and functional groups make it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 5-benzylsulfanyl-4-(4-methylphenyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The benzylsulfanyl and methylphenyl groups may play a role in binding to these targets, while the tricyclic core provides structural stability.

Comparison with Similar Compounds

Similar Compounds

  • 5-benzylsulfanyl-4-(4-methylphenyl)-12-ethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
  • 5-benzylsulfanyl-4-(4-methylphenyl)-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Uniqueness

The uniqueness of 5-benzylsulfanyl-4-(4-methylphenyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one lies in its specific combination of functional groups and tricyclic structure. This combination imparts unique chemical properties and potential biological activities that distinguish it from similar compounds.

Properties

Molecular Formula

C26H26N2O2S2

Molecular Weight

462.6 g/mol

IUPAC Name

5-benzylsulfanyl-4-(4-methylphenyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C26H26N2O2S2/c1-16(2)21-13-20-22(14-30-21)32-24-23(20)25(29)28(19-11-9-17(3)10-12-19)26(27-24)31-15-18-7-5-4-6-8-18/h4-12,16,21H,13-15H2,1-3H3

InChI Key

ZGVAMVKYTRDTJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC=CC=C4)SC5=C3CC(OC5)C(C)C

Origin of Product

United States

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